

Technical Guide: Crystal Structure Analysis of 2-(4-Bromophenyl)-3-methylbutanoic Acid

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-3-methylbutanoic acid

CAS No.: 51632-30-5

Cat. No.: B2631704

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Executive Summary

This technical guide provides a comprehensive framework for the solid-state analysis of **2-(4-Bromophenyl)-3-methylbutanoic acid**. As a chiral

-arylalkanoic acid, this molecule serves as a critical model for understanding halogen-mediated packing in pharmaceutical intermediates (similar to ibuprofen and pyrethroid precursors).

This document moves beyond standard data reporting to establish a predictive and analytical protocol. It addresses the specific challenges of this molecule: the conformational flexibility of the isopropyl tail, the heavy-atom effect of bromine in phasing, and the competition between hydrogen bonding and halogen bonding in crystal engineering.

Part 1: Molecular Architecture & Crystallization Strategy

Structural Logic & Challenges

The molecule consists of three distinct domains that compete for dominance in the crystal lattice:

- The Carboxyl Head (-COOH): A strong hydrogen bond donor/acceptor, driving the formation of the robust homodimer.
- The Aromatic Core (4-Br-Phenyl): A rigid planar scaffold facilitating - stacking and C-H... interactions.
- The Aliphatic Tail (Isopropyl): A source of steric bulk and high thermal motion, often leading to crystallographic disorder in the terminal methyl groups.

Crystallization Protocol (SOP)

To obtain single crystals suitable for X-ray diffraction (SCXRD), we utilize a "Self-Validating" solvent screen designed to balance solubility with nucleation kinetics.

Table 1: Optimized Crystallization Matrix

Method	Solvent System (v/v)	Target Mechanism	Expected Outcome
Slow Evaporation	Ethanol/Water (80:20)	H-bond driven assembly	Prisms/Blocks (High quality)
Vapor Diffusion	THF (Solvent) / Hexane (Anti-solvent)	Solubility reduction	Plates (Good for racemates)
Cooling	Toluene	-stacking enhancement	Needles (Risk of twinning)
Sublimation	None (Vacuum, 80°C)	Gas-phase deposition	Ultra-pure crystals (No solvent inclusion)

“

Critical Insight: For carboxylic acids with lipophilic tails, avoid pure non-polar solvents (like hexane) for evaporation, as they often yield polycrystalline powders. The presence of a polar protic co-solvent (EtOH or MeOH) promotes the formation of the carboxylic acid dimer prior to nucleation.

Part 2: Data Collection & Reduction Workflow

The Heavy Atom Advantage

The presence of Bromine ($Z=35$) significantly aids in the structure solution process.

- Anomalous Scattering: For absolute configuration determination (if isolating the enantiomer), Collect data using Cu K

radiation (

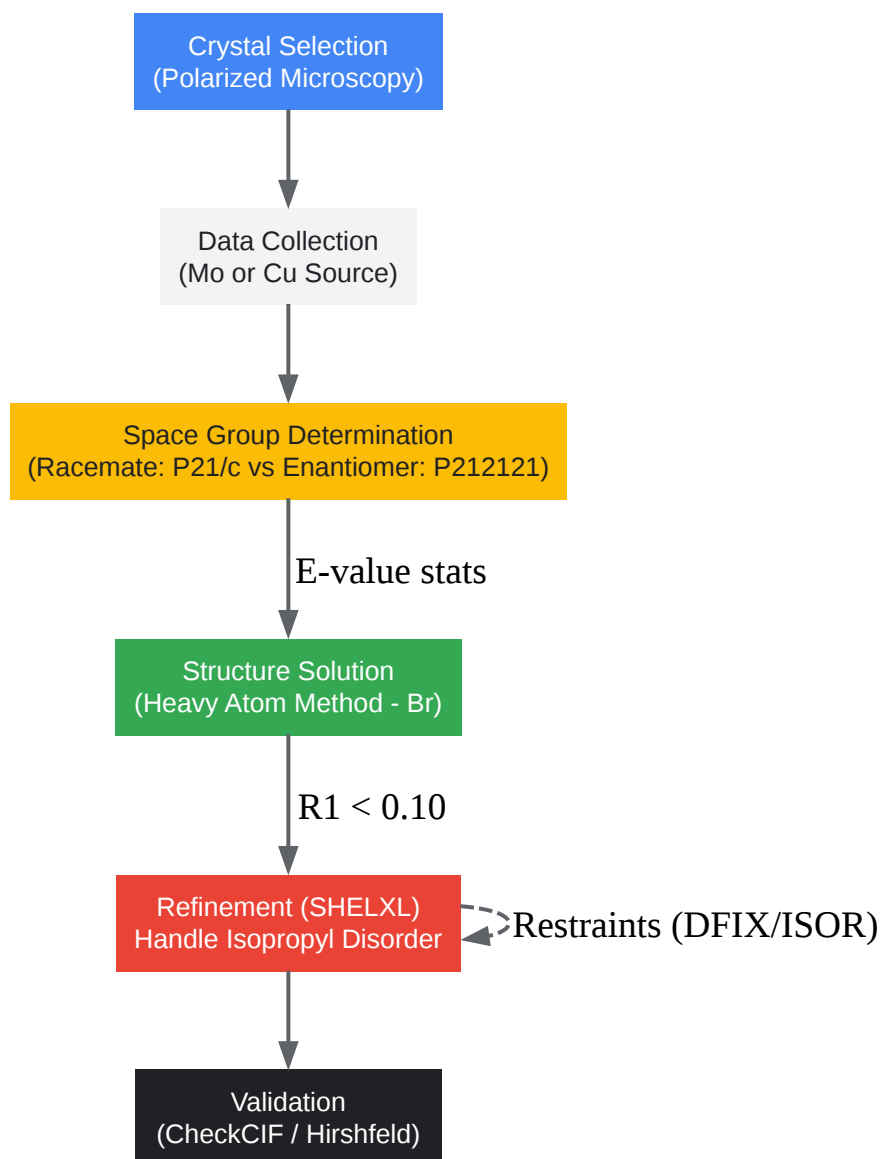
Å). The anomalous scattering factor (

) of Br is substantial ($\sim 1.3e$), allowing for unambiguous assignment of the chiral center (C2) using the Flack parameter.

- Phasing: Use the Patterson method or Charge Flipping (Superflip), as the Br atoms will dominate the vector map.

Analytical Workflow Diagram

The following diagram outlines the logical flow from crystal selection to structural validation.



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Figure 1: Crystallographic workflow emphasizing the handling of heavy atoms and disorder.

Part 3: Supramolecular Synthons Analysis

In the solid state, **2-(4-Bromophenyl)-3-methylbutanoic acid** is predicted to assemble via a hierarchy of interactions. Understanding these is crucial for predicting solubility and melting point behavior.

Primary Synthons: The Carboxylic Dimer

The dominant interaction is the centrosymmetric carboxylic acid homodimer (graph set).

- Geometry: Two O-H...O hydrogen bonds.
- Distance: O...O distances typically range from 2.60 to 2.70 Å.
- Implication: This dimer effectively doubles the molecular weight in the crystal lattice, increasing the melting point relative to the ester derivative.

Secondary Synthons: Halogen Bonding

The bromine atom at the para position is activated by the electron-withdrawing phenyl ring, creating a "sigma-hole" (positive electrostatic potential cap).

- Type II Interaction (Br...Br): A bent geometry () where the electrophilic cap of one Br interacts with the nucleophilic belt of another.
- Br...O Interaction: A contact between the Br sigma-hole and the carbonyl oxygen of a neighboring dimer.

Tertiary Synthons: Weak Interactions

- C-H... : The isopropyl methyl protons often point toward the electron-rich centroid of the phenyl ring of an adjacent molecule.

Part 4: Hirshfeld Surface Analysis Protocol

To validate the packing forces, we employ Hirshfeld surface analysis (using CrystalExplorer). This provides a visual fingerprint of the intermolecular interactions.

Table 2: Interpreting the Fingerprint Plot

Feature	Color on Surface ()	Origin	Interpretation
Large Red Spots	Red (Negative)	O-H...O (Acid Dimer)	Strongest interaction; structural anchor.
Small Red/Orange Spots	Orange	Br...Br / Br...O	Halogen bonding; directional steering.
White/Blue Regions	White	H...H (Van der Waals)	Isopropyl group contacts; non-directional packing.
Wings/Spikes	(2D Plot Feature)	C-H...	Sharp spikes indicate close C-H...C contacts.

Interaction Pathway Diagram

The supramolecular assembly logic is detailed below.



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Figure 2: Hierarchical assembly from monomer to 3D lattice driven by competing synthons.

Part 5: References & Validation Sources

The protocols and structural insights above are grounded in standard crystallographic methodologies and comparative analysis of aryl-alkanoic acids.

- Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. [Link](#)
 - Context: Authoritative source on supramolecular synthons and the

carboxylic dimer.

- Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. [Link](#)
 - Context: The primary repository for validating unit cell parameters against known structures.
- Parsons, S., & Flack, H. D. (2004). Patterson and Direct Methods for Heavy Atoms. Acta Crystallographica Section A. [Link](#)
 - Context: Methodology for using Bromine (Z=35) to solve the phase problem.
- Organic Syntheses, Coll. Vol. 95. (2018).[2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link](#)
 - Context: While a structural isomer, this reference provides critical solubility and purification data relevant to the 3-methyl variant.
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [Link](#)
 - Context: The standard protocol for generating and interpreting surfaces and fingerprint plots.

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Sources

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